Nitric acid;praseodymium

Description

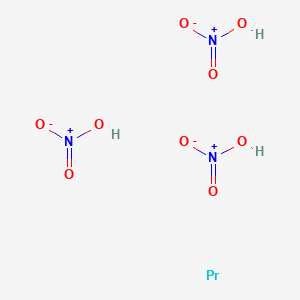

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Praseodymium Nitrate and Derivative Materials

Controlled Synthesis of Praseodymium(III) Nitrate (B79036) Hydrates

Praseodymium(III) nitrate, with the general formula Pr(NO₃)₃·xH₂O, is most commonly found as a green, crystalline hexahydrate, Pr(NO₃)₃·6H₂O. sigmaaldrich.com Its synthesis is typically achieved through aqueous routes, and subsequent crystallization protocols are employed to obtain high-purity single crystals.

The most direct method for synthesizing praseodymium(III) nitrate involves the reaction of praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). wikipedia.org This acid-base reaction yields a solution of praseodymium nitrate, from which the hydrated salt can be precipitated.

Reaction: Pr₂O₃ + 6 HNO₃ → 2 Pr(NO₃)₃ + 3 H₂O wikipedia.org

This process involves dissolving praseodymium ores or purified oxide in nitric acid, followed by filtration to remove any insoluble impurities. sigmaaldrich.com The resulting solution contains solvated praseodymium(III) ions and nitrate ions. The concentration of the solution is then carefully increased, typically by evaporation, to induce precipitation of the praseodymium(III) nitrate hydrate (B1144303) crystals upon cooling. The stoichiometry of the hydrate, most commonly the hexahydrate, is dependent on the crystallization conditions.

Growing high-quality single crystals of praseodymium(III) nitrate hexahydrate is essential for applications requiring high purity and for crystallographic studies. wikipedia.org Several crystallization techniques can be optimized for this purpose, leveraging the salt's solubility in polar solvents like water, alcohols, and acetonitrile. sigmaaldrich.com

Slow Evaporation: This is a straightforward method where a saturated or near-saturated solution of praseodymium nitrate is prepared in a suitable solvent. rochester.edu The solution is filtered to remove particulates that could act as unwanted nucleation sites and then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. rochester.eduresearchgate.net Fewer nucleation sites lead to the growth of larger, higher-quality crystals. rochester.edu

Solvent Layering (Liquid Diffusion): This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent. A concentrated solution of praseodymium nitrate is prepared, and a less dense "anti-solvent" is carefully layered on top, creating a distinct interface. unifr.ch Slow diffusion of the anti-solvent into the praseodymium nitrate solution gradually reduces the solubility, leading to controlled crystal growth at the interface. rochester.eduunifr.ch

Vapor Diffusion: Considered a highly successful method, vapor diffusion involves dissolving the praseodymium nitrate in a moderately non-volatile solvent (e.g., methanol) in a small, open vial. ufl.edu This vial is then placed inside a larger, sealed container that contains a volatile anti-solvent (e.g., diethyl ether). ufl.edu The vapor from the anti-solvent slowly diffuses into the solution, reducing its solubility and promoting the gradual formation of well-defined crystals. unifr.ch

Synthesis of Praseodymium Oxide Nanostructures from Nitrate Precursors

Praseodymium nitrate is a preferred precursor for synthesizing various praseodymium oxide nanostructures due to its high solubility and relatively low decomposition temperature. sigmaaldrich.com The choice of synthetic route significantly influences the morphology, crystal structure, and stoichiometry of the resulting oxide.

Solution Combustion Synthesis (SCS) is a rapid and efficient method for producing voluminous, high-purity, and homogenous crystalline oxide materials. ipme.ru In this process, an aqueous solution containing praseodymium nitrate (the oxidizer) and an organic fuel, such as urea (B33335) or glycine (B1666218) (the reductant), is heated. ipme.ruresearchgate.net

The mixture is introduced into a furnace preheated to several hundred degrees Celsius (e.g., 400°C). ipme.ru The solution rapidly boils, foams, and undergoes a self-sustaining, flameless combustion reaction. ipme.ru This exothermic reaction generates gaseous products, leading to a voluminous, foamy oxide product with a nanocrystalline structure. ipme.ru For instance, complexes of praseodymium nitrate with urea, such as [Pr(Ur)₄(NO₃)₃], can be used as precursors. researchgate.net The initial combustion may produce basic carbonates, requiring further annealing at higher temperatures (>460°C) to obtain the desired praseodymium oxide (Pr₆O₁₁). researchgate.net

Hydrothermal and sol-gel methods offer excellent control over the particle size, morphology, and porosity of the final oxide product. acs.orgrgnpublications.com

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For instance, Pr(OH)₃ nanorods have been synthesized via a hydrothermal process using praseodymium nitrate as the starting material. researchgate.net These hydroxide (B78521) nanostructures can then be calcined (heated at high temperatures) to form praseodymium oxide nanorods, largely preserving the morphology of the precursor.

Sol-Gel Method: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Praseodymium oxide can be prepared by dissolving praseodymium nitrate in a suitable solvent, often with a complexing agent. acs.org For example, nano-sized crystalline praseodymium orthoferrite (PrFeO₃) has been synthesized by dissolving praseodymium nitrate and iron(III) nitrate in a water-methanol co-solvent, followed by gelation and annealing at temperatures between 650°C and 950°C. cyberleninka.ru This route allows for the synthesis of highly pure and homogenous materials at relatively low temperatures. cyberleninka.ru

The thermal decomposition of praseodymium nitrate hydrate is a complex, multi-step process that ultimately yields praseodymium oxide. researchgate.netiaea.org The atmosphere under which this decomposition and subsequent calcination occur plays a crucial role in determining the final stoichiometry, crystal structure, and surface properties of the oxide. ekb.egekb.eg

Heating praseodymium nitrate hydrate in different gas atmospheres (e.g., pure oxygen, pure argon, or a mixture) leads to different final oxide phases. ekb.egekb.eg

Oxygen Atmosphere: Decomposition in an oxygen-rich atmosphere tends to promote the formation of the stoichiometric PrO₂. ekb.egekb.eg

Inert (Argon) or Mixed Atmosphere: Decomposition in an inert (argon) or mixed argon/oxygen atmosphere favors the formation of non-stoichiometric, oxygen-deficient oxides, such as PrO₁.₈₃₃ (which corresponds to the Pr₆O₁₁ phase). ekb.egekb.eg

The atmosphere not only affects the stoichiometry but also influences properties like surface area, crystallinity, and porosity. ekb.eg For instance, oxides formed in argon-containing atmospheres have been found to exhibit larger surface areas and improved mesoporosity compared to those formed in pure oxygen. ekb.eg

Table 1: Effect of Decomposition Atmosphere on Praseodymium Oxide Properties Interactive table: Click on headers to sort.

| Decomposition Atmosphere | Final Oxide Phase | Crystallinity | Surface Area | Porosity |

|---|---|---|---|---|

| Oxygen (O₂) | PrO₂ | Lower | Lower | Less Developed |

| Argon (Ar) | PrO₁.₈₃₃ (Pr₆O₁₁) | Higher | Larger | Improved Mesoporosity |

| Argon/Oxygen (1:1) | PrO₁.₈₃₃ (Pr₆O₁₁) | Higher | Larger | Improved Mesoporosity |

Data synthesized from research findings indicating that oxygen atmospheres promote PrO₂ formation, while inert or mixed atmospheres lead to PrO₁.₈₃₃ with enhanced surface characteristics. ekb.egekb.eg

Fabrication of Praseodymium-Doped Mixed Metal Oxides

Praseodymium nitrate serves as a crucial precursor in the synthesis of praseodymium-doped mixed metal oxides, materials that are gaining attention for their diverse applications in catalysis, ceramics, and electronics. The incorporation of praseodymium into a host metal oxide matrix can significantly alter and enhance the material's magnetic, optical, and catalytic properties. mpie.denih.gov The fabrication of these complex oxides is achieved through various synthetic methodologies, each offering distinct advantages in controlling the final product's characteristics, such as particle size, morphology, and phase purity. Common techniques employing praseodymium nitrate include co-precipitation, sol-gel synthesis, and hydrothermal methods.

Co-precipitation Method

The co-precipitation technique is a widely utilized, straightforward, and effective method for synthesizing homogeneous praseodymium-doped mixed metal oxide nanoparticles. This method involves dissolving praseodymium nitrate along with the nitrates or other soluble salts of the host metals (e.g., indium, zinc, bismuth, iron) in a suitable solvent, typically water. researchgate.netresearchgate.net A precipitating agent, such as a base like potassium hydroxide or ammonia (B1221849) solution, is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or other insoluble precursors. researchgate.netmdpi.com The resulting precipitate, a homogeneous mixture of the precursor materials, is then washed, dried, and calcined at elevated temperatures to yield the final praseodymium-doped mixed metal oxide. researchgate.net

This method allows for excellent mixing of the constituent ions at an atomic level, leading to the formation of uniform solid solutions upon calcination. For instance, praseodymium-doped indium zinc oxide (IZO) composite nanoparticles have been fabricated using this technique. researchgate.net Similarly, praseodymium-doped bismuth ferrite (B1171679) (BiFeO3) has been synthesized by hydrolyzing a mixture of praseodymium (III) nitrate hexahydrate, bismuth (III) nitrate pentahydrate, and iron (III) nitrate nonahydrate, followed by calcination of the resulting precipitates. researchgate.net The properties of the final material can be tuned by controlling parameters such as pH, reaction temperature, and precursor concentration. researchgate.net

Sol-Gel Synthesis

The sol-gel method is another prominent technique for preparing praseodymium-doped mixed metal oxides, valued for its ability to produce high-purity, homogeneous materials with a narrow particle size distribution at relatively low annealing temperatures. cyberleninka.ru The process begins with the hydrolysis and condensation of molecular precursors, typically metal alkoxides or inorganic salts like praseodymium nitrate and iron nitrate, in a solvent. cyberleninka.ruyoutube.com This leads to the formation of a "sol," which is a colloidal suspension of solid particles. With further processing, the sol evolves into a "gel," an interconnected, rigid network. The gel is then dried to remove the solvent and subsequently calcined to form the crystalline mixed metal oxide. nih.gov

For the synthesis of nanocrystalline praseodymium orthoferrite (PrFeO3), praseodymium nitrate hexahydrate and iron nitrate nonahydrate are dissolved in a water-methanol co-solvent. cyberleninka.ru The mixture is then added to a boiling solvent, leading to the formation of a precursor that is annealed at temperatures ranging from 650 to 950 °C to form single-phase PrFeO3 nanoparticles. cyberleninka.ru The Pechini sol-gel method, a variation that uses a chelating agent like tartaric acid and a polymerizing agent like ethylene (B1197577) glycol, is also effective in creating complex, cross-linked networks that ensure a uniform distribution of metal cations, preventing segregation during calcination. nih.gov

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. nih.gov This method is particularly effective for producing highly crystalline nanoparticles without the need for high-temperature post-synthesis calcination. semanticscholar.org Praseodymium nitrate is dissolved in water along with the salts of the other constituent metals. The pH is typically adjusted, and the solution is heated, allowing for the controlled nucleation and growth of the mixed metal oxide crystals. mdpi.com

A variation of this technique is the microwave-assisted hydrothermal (MH) route, which has been successfully used to prepare nanocrystalline praseodymium-doped ceria powders. rsc.org This method significantly reduces the reaction time compared to conventional hydrothermal techniques. rsc.org In a typical process, aqueous solutions of praseodymium nitrate and cerium nitrate are mixed, a mineralizer (like a base) is added, and the system is heated using microwave radiation. This process yields highly crystalline solid solutions with controlled particle sizes. rsc.org

Solution Combustion Synthesis

Solution combustion synthesis is a rapid, energy-efficient technique for producing fine oxide powders. The method utilizes an exothermic, self-sustaining reaction between an oxidizer (metal nitrates, such as praseodymium nitrate) and a fuel (an organic compound like urea). researchgate.net The precursors are dissolved in water to form a homogeneous solution, which is then heated. As the water evaporates, the mixture thickens and eventually ignites, producing a voluminous, foamy powder in a very short time. This powder is the desired mixed metal oxide, which may sometimes require further annealing to improve its crystallinity. researchgate.net Complexes of praseodymium nitrate with urea have been specifically studied as precursors for this method, leading to the formation of nanoscale praseodymium oxides after combustion and subsequent annealing. researchgate.net

Research Findings on Synthetic Methodologies

The choice of synthetic method significantly impacts the physicochemical properties of the resulting praseodymium-doped mixed metal oxides. The following table summarizes key findings from various research efforts.

| Synthetic Method | Mixed Metal Oxide System | Precursors | Key Synthesis Parameters | Resulting Material Characteristics |

|---|---|---|---|---|

| Co-precipitation | Pr-doped Indium Zinc Oxide (IZO) | Praseodymium nitrate, Indium(III) nitrate, Zinc sulfate (B86663) heptahydrate | pH range: 5–11; Reaction temperature: 180°C (hydrothermal processing of precipitate) | Composite nanoparticles |

| Co-precipitation | Pr-doped Bismuth Ferrite (BiFeO₃) | Praseodymium(III) nitrate hexahydrate, Bismuth(III) nitrate pentahydrate, Iron(III) nitrate nonahydrate | Hydrolysis followed by calcination | Doped bismuth ferrite materials |

| Sol-Gel | Praseodymium Orthoferrite (PrFeO₃) | Pr(NO₃)₃·6H₂O, Fe(NO₃)₃·9H₂O | Water-methanol co-solvent; Annealing at 650–950°C for 60 min | Single-phase nanoparticles with increasing crystal size and coercivity with annealing temperature |

| Sol-Gel | Praseodymia-Titania (PrₐTiₑOₓ) | Praseodymium nitrate, Titanium butoxide | Ammonia solution added; Calcination at 400°C for 4 h | Mixed oxides with varying specific surface areas depending on the Pr/Ti ratio |

| Microwave-Assisted Hydrothermal | Praseodymium-doped Ceria (CeO₂) | Praseodymium nitrate, Cerium nitrate | Microwave treatment | Nanocrystalline solid solutions |

| Solution Combustion | Praseodymium Oxide (Pr₆O₁₁) | Praseodymium nitrate, Urea | Combustion begins at ~330°C; Annealing >460°C | Nanoscale oxides |

Coordination Chemistry and Complexation Dynamics of Praseodymium Iii Nitrate

Characterization of Ligand-Praseodymium(III) Interactions

The interaction of praseodymium(III) nitrate (B79036) with various organic ligands has been extensively studied to understand the resulting complexation behavior. These interactions are typically characterized using a suite of analytical techniques, including elemental analysis, molar conductance, infrared (IR) and UV-visible spectroscopy, and thermogravimetric analysis, which together provide insights into the stoichiometry, structure, and stability of the formed complexes.

Praseodymium(III) nitrate readily forms stable complexes with a variety of nitrogen-donating heterocyclic ligands. These ligands coordinate to the Pr³⁺ ion through one or more nitrogen atoms, leading to the formation of well-defined coordination spheres.

For instance, the interaction with 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine, also known as mepazine (MZ), results in the formation of a complex with the general formula [Pr(MZ)₂(NO₃)₂]NO₃. asianpubs.org In this eight-coordinate complex, mepazine acts as a bidentate ligand, coordinating through both the heterocyclic nitrogen atom and the tertiary nitrogen atom of its side chain. asianpubs.org Spectroscopic studies, particularly far-IR spectra, show a band around 440-450 cm⁻¹ which is assigned to the Pr-N bond, confirming the coordination. asianpubs.org

Similarly, complexes have been synthesized with 4,4'-bipyridyl, a common bridging ligand. In one such case, a complex with the formula Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O was formed. Interestingly, in this specific structure, the bipyridyl molecules were not directly coordinated to the praseodymium ion but were present in the crystal lattice, stabilized by hydrogen bonding.

Another study reported the synthesis of complexes with niacin (a pyridine (B92270) derivative) and 8-hydroxyquinoline. acs.org In the case of 8-hydroxyquinoline, the heterocyclic nitrogen atom forms a chelating ring with the Pr³⁺ ion, demonstrating a clear N-donor interaction. acs.org

Table 1: Examples of Praseodymium(III) Nitrate Complexes with N-Donor Ligands

| Ligand | Complex Formula | Pr³⁺ Coordination No. | Ligand Coordination Mode |

| Mepazine (MZ) | [Pr(MZ)₂(NO₃)₂]NO₃ | 8 | Bidentate (N, N') |

| Niacin | [Pr(C₆H₄NO₂)₃]·2H₂O | Not specified | Bidentate (N, O) |

| 8-Hydroxyquinoline | [Pr(C₉H₆NO)₃]·4H₂O | Not specified | Bidentate (N, O) |

Oxygen-donor ligands, particularly those containing carboxylate or carbonyl groups, form robust complexes with the hard Lewis acid Pr³⁺ ion. These interactions have been thoroughly investigated.

Urea (B33335) (Ur) complexes of praseodymium nitrate have been isolated and structurally characterized. Two distinct compounds, [Pr(Ur)₂(H₂O)₂(NO₃)₃] and [Pr(Ur)₄(NO₃)₃], have been identified. researchgate.net In these complexes, urea acts as a monodentate ligand, coordinating through its oxygen atom. This is confirmed by IR spectroscopy, which shows a shift in the C=O stretching frequency upon complexation, indicative of the involvement of the carbonyl oxygen in bonding to the metal center.

Carboxylic acids , such as niacin (nicotinic acid), coordinate with Pr³⁺ ions in a bidentate fashion through an oxygen atom of the deprotonated carboxylic group and the heterocyclic nitrogen atom. acs.org Salicylic (B10762653) acid has also been used to synthesize a complex with the formula [Pr(C₇H₅O₃)₂(C₉H₆NO)], where it coordinates through the carboxylate oxygen atoms. epa.gov

8-Hydroxyquinoline is a versatile ligand that acts as both an N-donor and an O-donor. It coordinates to the Pr³⁺ ion through the deprotonated hydroxyl oxygen and the heterocyclic nitrogen atom, forming a stable chelate. acs.org The formation of complexes with compositions such as [Pr(C₉H₆NO)₃]·4H₂O has been reported and characterized using elemental analysis, IR spectroscopy, and thermogravimetric analysis. acs.org

Table 2: Characterization Data for Praseodymium(III) Nitrate Complexes with O-Donor Ligands

| Ligand | Complex Formula | Key Spectroscopic Evidence (IR) |

| Urea (Ur) | [Pr(Ur)₂(H₂O)₂(NO₃)₃] | Shift in C=O stretching frequency |

| Urea (Ur) | [Pr(Ur)₄(NO₃)₃] | Shift in C=O stretching frequency |

| Niacin | [Pr(C₆H₄NO₂)₃]·2H₂O | Bidentate coordination via carboxylate oxygen confirmed |

| 8-Hydroxyquinoline | [Pr(C₉H₆NO)₃]·4H₂O | Coordination of deprotonated hydroxyl group confirmed |

| Salicylic Acid | [Pr(C₇H₅O₃)₂(C₉H₆NO)] | Coordination via carboxylate oxygen atoms |

The coordination sphere of praseodymium(III) can be tailored by employing a combination of different ligands or by using multidentate Schiff base ligands.

Mixed-ligand complexes have been synthesized using praseodymium nitrate with ligands such as niacin and 8-hydroxyquinoline, or salicylic acid and 8-hydroxyquinoline. acs.orgepa.gov For example, the complex [Pr(C₇H₅O₃)₂(C₉H₆NO)] incorporates two salicylate (B1505791) ligands and one 8-hydroxyquinolinate ligand, showcasing the ability of the Pr³⁺ ion to accommodate different ligand types simultaneously. epa.gov Characterization of these complexes confirms the coordination of all employed ligands to the central metal ion. acs.orgepa.gov

Schiff base complexes derived from the condensation of aldehydes or ketones with primary amines are another important class. A Schiff base derived from o-vanillin and 1-(2-aminoethyl)piperazine (B7761512) forms an eight-coordinate complex with praseodymium(III) nitrate, formulated as Pr(L)(NO₃)(H₂O)₂. The ligand in this complex is tetradentate, coordinating through the imine nitrogen, secondary and tertiary nitrogen atoms from the piperazine (B1678402) ring, and the phenolic oxygen atom. IR spectra confirm the coordination of the azomethine (C=N) group by a shift to lower frequencies upon complexation.

Structural Elucidation of Praseodymium Nitrate Coordination Compounds

While spectroscopic methods provide valuable information about ligand coordination, single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure, including coordination geometries, bond lengths, and the coordination modes of anions like nitrate.

X-ray crystallography has been instrumental in determining the precise coordination environment around the Pr³⁺ ion in its nitrate complexes.

A notable example is the complex Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O, which crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The analysis revealed that the praseodymium ion is ten-coordinate. Its coordination sphere is composed of three bidentate nitrate groups and four water molecules. researchgate.net This high coordination number is a hallmark of lanthanide chemistry.

Similarly, the structures of urea-containing complexes have been elucidated. The compound [Pr(Ur)₂(H₂O)₂(NO₃)₃] was synthesized and studied, confirming the coordination of two urea molecules, two water molecules, and three nitrate ions to the central praseodymium atom. researchgate.net The related complex, [Pr(Ur)₄(NO₃)₃], was also structurally characterized, showing four coordinated urea molecules and three nitrate ions. researchgate.net These studies provide unambiguous evidence of the direct bonding between the ligands and the metal center and reveal the intricate geometries adopted by these high-coordinate species.

Table 3: Crystallographic Data for Selected Praseodymium(III) Nitrate Complexes

| Complex Formula | Crystal System | Space Group | Pr³⁺ Coordination No. | Coordinated Ligands |

| Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O | Orthorhombic | P2₁2₁2₁ | 10 | 3x NO₃⁻, 4x H₂O |

| [Pr(Ur)₂(H₂O)₂(NO₃)₃] | - | - | Not specified | 2x Urea, 2x H₂O, 3x NO₃⁻ |

| [Pr(Ur)₄(NO₃)₃] | - | - | Not specified | 4x Urea, 3x NO₃⁻ |

The nitrate ion (NO₃⁻) is an ambidentate ligand that can coordinate to a metal ion in several ways, most commonly as a unidentate or a bidentate chelating ligand. In praseodymium(III) complexes, the bidentate mode is frequently observed, which helps to satisfy the high coordination number preferred by the large Pr³⁺ ion.

In the complex [Pr(MZ)₂(NO₃)₂]NO₃, where MZ is mepazine, infrared and conductance studies indicate that two of the three nitrate groups are coordinated to the metal ion in a bidentate fashion, while the third remains as a counter-ion in the outer coordination sphere. asianpubs.org This results in an eight-coordinate Pr³⁺ center.

The bidentate nature of nitrate coordination is also confirmed by single-crystal X-ray diffraction. In the structure of Pr(NO₃)₃(H₂O)₄·(C₁₀H₈N₂)₂H₂O, all three nitrate groups were found to be coordinated to the praseodymium ion as bidentate ligands. researchgate.net

In a Schiff base complex, the presence of bidentate nitrate groups was inferred from IR spectral data, where the magnitude of separation between specific vibrational bands (ν₄-ν₁) is characteristic of this coordination mode.

This consistent observation of bidentate nitrate coordination across various complexes highlights its importance in stabilizing the coordination sphere of the praseodymium(III) ion.

Analysis of Coordination Number and Intermolecular Interactions

The coordination environment of the praseodymium(III) ion in nitrate-containing compounds is characterized by high coordination numbers, a common feature for lanthanide ions. In the solid state, the structure of praseodymium(III) nitrate hexahydrate, Pr(NO₃)₃·6H₂O, has been determined by X-ray crystallography, providing precise details on the coordination sphere of the Pr³⁺ ion. wikipedia.org

In complexes with other ligands, praseodymium(III) nitrate demonstrates its capacity to form structures with high coordination numbers. For instance, in a complex with the bidentate ligand mepazine (MZ), the resulting compound has the general formula [Pr(MZ)₂(NO₃)₂]NO₃. asianpubs.org In this arrangement, the central praseodymium ion is eight-coordinated. This coordination is achieved through bonds with two mepazine ligands and two nitrate groups that act as bidentate ligands, meaning they each bond to the metal center through two oxygen atoms. The third nitrate group remains outside the primary coordination sphere as a counter-ion. asianpubs.org This structure highlights the nitrate ion's ability to act as a versatile ligand, capable of bidentate coordination to satisfy the large coordination sphere of the Pr³⁺ ion.

The coordination number of a metal ion in a complex is defined as the number of ligand donor atoms to which the metal is directly bonded. For lanthanides like praseodymium, coordination numbers typically range from 6 to 12, with 8 and 9 being the most common. The geometry of these complexes can be complex, with possibilities including square antiprism and dodecahedron for a coordination number of 8. libretexts.org

Thermochemical and Thermodynamic Aspects of Praseodymium(III) Complexation

Calorimetric Determination of Coordination Reaction Enthalpies

The enthalpy changes associated with praseodymium(III) nitrate reactions provide fundamental insights into the energetics of its coordination. Calorimetry is a key technique for measuring these heat changes. The thermal decomposition of anhydrous praseodymium(III) nitrate, Pr(NO₃)₃, has been studied, and the enthalpy of decomposition was determined to be 102.6 kJ·mol⁻¹. researchgate.net

The decomposition of the hydrated form, Pr(NO₃)₃·6H₂O, is a more complex, multi-stage process. It involves sequential dehydration steps, followed by the decomposition of the anhydrous nitrate through intermediate oxynitrates, eventually forming praseodymium oxide. researchgate.netiaea.org

Table 1: Enthalpy Data for Praseodymium Nitrate and Related Compounds

| Compound/Reaction | Parameter | Value |

|---|---|---|

| Pr(NO₃)₃ (anhydrous) | Enthalpy of Decomposition (ΔH_decomp) | 102.6 kJ·mol⁻¹ |

Evaluation of Stability Constants and Thermodynamic Parameters

The stability of complexes formed between praseodymium(III) and nitrate ions in solution can be quantified by stability constants (K) and associated thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Direct experimental data for the Pr³⁺-NO₃⁻ system is limited, but again, the Nd³⁺-NO₃⁻ system provides a reliable proxy. Studies on neodymium(III) nitrate complexation show that the resulting complex is weak and its stability slightly increases with rising temperature. nih.gov This temperature dependence is consistent with the positive enthalpy of complexation, as described by the van 't Hoff equation. The positive enthalpy and the weak nature of the complex indicate that the interaction is primarily electrostatic and driven by a positive entropy change, likely resulting from the release of water molecules from the hydration spheres of the ions upon complex formation.

Luminescence spectroscopy on the Eu³⁺-nitrate system, another lanthanide analog, suggests the formation of inner-sphere complexes where the nitrate ion directly binds to the metal, displacing water molecules. nih.gov

The relationship between the thermodynamic parameters is given by the equation: ΔG = -RTlnK = ΔH - TΔS

For the NdNO₃²⁺ complex, the small positive ΔH and the formation of a stable complex (negative ΔG) imply a significantly positive TΔS term. nih.gov This confirms that the formation of lanthanide-nitrate complexes in aqueous solution is an entropy-driven process.

Table 2: Thermodynamic Parameters for Nd(III)-Nitrate Complexation at 25°C

| Parameter | Value |

|---|---|

| Enthalpy (ΔH) | +1.5 ± 0.2 kJ·mol⁻¹ |

| Log K (at infinite dilution) | 0.45 ± 0.05 |

| Gibbs Free Energy (ΔG) | -2.57 ± 0.29 kJ·mol⁻¹ |

(Data for Nd³⁺ is used as a close analogue for Pr³⁺) nih.gov

High Oxidation State Praseodymium Chemistry in Nitrate Environments

While praseodymium is most stable in the +3 oxidation state, research has provided compelling evidence for the existence of higher oxidation states, particularly Pr(V), in specific chemical environments, including oxide nitrate complexes.

Spectroscopic and Theoretical Evidence for Praseodymium(V) Species

The existence of praseodymium in the +5 oxidation state has been demonstrated in the gas phase within oxide nitrate complexes. These species are generated and studied using techniques like mass spectrometry coupled with computational chemistry.

The key species identified is the praseodymium(V) dioxide dinitrate anion, [PrO₂(NO₃)₂]⁻. Computational studies, using methods such as density functional theory (DFT) and coupled-cluster calculations, have been crucial in confirming the +5 oxidation state of praseodymium in this complex. [4 from initial search] The calculations show that the ground state electronic structure corresponds to a Pr(V) center, which can be described as a central [O=PrV=O]⁺ moiety coordinated by two nitrate anions. [4 from initial search]

Theoretical calculations provide detailed geometric information. In the [Pr(O)₂(NO₃)₂]⁻ ion, the Pr≡O bond length is calculated to be approximately 1.779 Å. This is slightly longer than the bond in the bare PrO₂⁺ cation, a difference attributed to charge polarization from the coordinating nitrate ligands. [4 from initial search] In contrast, computations for the analogous neodymium complex show that the +3 oxidation state with a peroxide ligand ([NdIII(η²-O₂)(NO₃)₂]⁻) is significantly more stable than a hypothetical Nd(V) structure. [4 from initial search] This highlights the unique stability of the +5 oxidation state for praseodymium in this specific nitrate-coordinated environment.

Chemical Stability of High-Valent Praseodymium Oxide Nitrate Complexes

The chemical stability of the Pr(V) species has been probed by studying its reactivity in the gas phase, particularly with water. Experiments conducted in a quadrupole ion trap mass spectrometer have shown that the [PrO₂(NO₃)₂]⁻ complex is remarkably unreactive towards water. [4 from initial search]

This inertness provides strong chemical evidence for the stability of Pr(V) in this coordination environment. For comparison, the analogous cerium complex, [CeO₂(NO₃)₂]⁻, which contains Ce(IV), reacts slowly with water, while the neodymium complex, [NdO₂(NO₃)₂]⁻, containing Nd(III), reacts very quickly. [4 from initial search]

The high stability of the praseodymium(V) complex is further supported by computational analysis of its potential reaction with water. The calculated energetics for the hydrolysis reaction show it to be a highly endergonic process, confirming the robust nature of Pr(V) in the [PrO₂(NO₃)₂]⁻ anion. [4 from initial search] Collision-induced dissociation (CID) experiments also indicate the stability of the Pr(V) complex, as it does not readily fragment. [4 from initial search] This lack of reactivity underscores the stabilizing effect of the oxo and nitrate ligands on the high-valent praseodymium center.

Table 3: Summary of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Praseodymium(III) nitrate | Pr(NO₃)₃ |

| Praseodymium(III) nitrate hexahydrate | Pr(NO₃)₃·6H₂O |

| Mepazine | C₁₉H₂₂N₂S |

| Tris(mepazine)dinitratopraseodymium(III) nitrate | [Pr(C₁₉H₂₂N₂)₂(NO₃)₂]NO₃ |

| Praseodymium(V) dioxide dinitrate anion | [PrO₂(NO₃)₂]⁻ |

| Neodymium(III) nitrate | Nd(NO₃)₃ |

| Neodymium(III) mononitrate cation | [NdNO₃]²⁺ |

| Europium(III) nitrate | Eu(NO₃)₃ |

| Cerium(IV) dioxide dinitrate anion | [CeO₂(NO₃)₂]⁻ |

| Neodymium(III) dioxide dinitrate anion | [NdO₂(NO₃)₂]⁻ |

Separation Science and Extraction Processes for Praseodymium Iii from Nitrate Media

Solvent Extraction Mechanisms and Parameters

The mechanism of solvent extraction for Praseodymium(III) from nitrate (B79036) solutions typically follows a solvation or ion-exchange pathway, depending on the extractant used. For neutral extractants, the process involves the solvation of the neutral praseodymium nitrate complex, Pr(NO₃)₃, by the organic reagent. The equilibrium of this process is highly sensitive to the composition of both the aqueous and organic phases.

The concentration of nitric acid (HNO₃) in the aqueous phase has a complex and critical effect on the distribution of Pr(III). Initially, an increase in nitric acid concentration can enhance extraction. However, beyond an optimal point, the extraction efficiency tends to decrease.

Research conducted with neutral organophosphorous extractants, such as Cyanex 921 and Cyanex 923, illustrates this behavior. In one study, the extraction of 0.001 M Pr(III) was observed to increase as the nitric acid concentration was raised from 0.001 M to 0.008 M. scispace.com Further increases in acidity led to a reduction in extraction efficiency. scispace.com This decrease is attributed to the competitive extraction of nitric acid itself by the extractant molecules, which reduces the amount of free extractant available to complex with the praseodymium nitrate species. scispace.com Similarly, studies using a binary mixture of Cyanex 921 and Cyanex 923 also reported a decrease in extraction with increasing acid concentration. iaea.orguctm.edu In a different system involving supercritical fluid extraction with tributyl phosphate (B84403) (TBP)/nitric acid adducts, the most rapid extraction was achieved with an adduct containing approximately 4 M HNO₃, with efficiency declining at higher acidities. inl.gov

Table 1: Effect of Nitric Acid Concentration on Pr(III) Extraction Percentage Aqueous Phase: 0.001 M Pr(III), 0.1 M KNO₃. Organic Phase: 0.1 M Extractant in Kerosene (B1165875).

| Nitric Acid (HNO₃) Concentration (M) | Extraction with Cyanex 921 (%) | Extraction with Cyanex 923 (%) |

|---|---|---|

| 0.001 | 58.5 | 57.6 |

| 0.008 | 69.2 | 64.3 |

The concentration of nitrate ions (NO₃⁻) in the aqueous phase significantly influences the extraction of Pr(III). An increase in nitrate concentration, typically achieved by adding a salting-out agent like potassium nitrate (KNO₃) or ammonium (B1175870) nitrate (NH₄NO₃), enhances the extraction efficiency. This phenomenon, known as the "salting-out effect," promotes the formation of the neutral Pr(NO₃)₃ complex, which is more readily extracted into the organic phase. dbc.wroc.pl

Studies have demonstrated a direct correlation between nitrate ion concentration and the percentage of Pr(III) extracted. For instance, when using a binary mixture of 0.1 M Cyanex 921 and 0.1 M Cyanex 923, the extraction of Pr(III) from a 0.001 M HNO₃ solution surged from 11.5% to 94% as the potassium nitrate concentration was increased from 0.01 M to 0.45 M. uctm.edu This highlights the critical role of maintaining a high nitrate ion concentration to maximize the distribution of praseodymium into the organic phase.

The concentration of the extractant in the organic phase is a key parameter for optimizing the recovery of Pr(III). Generally, increasing the extractant concentration leads to a higher distribution ratio and greater extraction efficiency, as more extractant molecules are available to solvate the praseodymium complex.

For example, in a study using Cyanex 921 and Cyanex 923 in kerosene, the recovery of Pr(III) was shown to rise significantly with increased extractant concentration. scispace.comtubitak.gov.tr With Cyanex 921, the extraction percentage increased from 0.6% to 92.6% as its concentration was varied from 0.01 M to 0.5 M. scispace.comtubitak.gov.tr Similarly, with Cyanex 923, the extraction increased from 5.7% to 92.8% over a concentration range of 0.01 M to 1 M. scispace.comtubitak.gov.tr

The choice of diluent, the organic solvent in which the extractant is dissolved, also affects extraction performance. Diluents can influence the solubility of the extractant and the extracted complex, as well as the physical properties of the organic phase, such as viscosity and phase separation characteristics. Kerosene is a common and effective diluent for many organophosphorous extractants used in rare earth separation. scispace.comiaea.orguctm.edutubitak.gov.tr Other diluents, such as toluene (B28343), have been used in systems involving different extractant mixtures. nih.gov

Table 2: Effect of Extractant Concentration on Pr(III) Extraction Aqueous Phase: 0.001 M Pr(III), 0.001 M HNO₃, 0.1 M KNO₃. Organic Phase: Extractant in Kerosene.

| Extractant | Concentration (M) | Pr(III) Recovery (%) |

|---|---|---|

| Cyanex 921 | 0.01 | 0.6 |

| 0.5 | 92.6 | |

| Cyanex 923 | 0.01 | 5.7 |

| 1.0 | 92.8 |

Development and Application of Organic Extractants

The selection of an appropriate organic extractant is paramount for the selective and efficient separation of praseodymium. Neutral organophosphorous reagents are particularly effective for extracting rare earth elements from nitrate media through a solvation mechanism.